6-Desacetylnimbin

Description

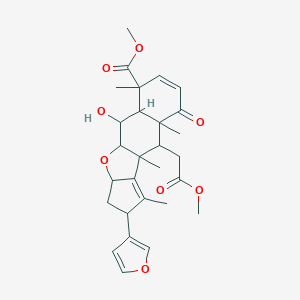

from seed of neem tree, Azadirachta indica; inhibits 20-monooxygenase; structure given in first source

Properties

IUPAC Name |

methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBHKOAPXBDFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940038 | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-16-0 | |

| Record name | Nimbic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Desacetylnimbin: A Bioactive Limonoid from Azadirachta indica

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Bioactive from Neem

Derived from the seeds and bark of the neem tree (Azadirachta indica), 6-Desacetylnimbin is a prominent member of the limonoid class of secondary metabolites.[1][][3] Limonoids are highly oxygenated and structurally complex tetracyclic triterpenoids known for their wide spectrum of biological activities. 6-Desacetylnimbin, a close structural relative of nimbin, is distinguished by the presence of a hydroxyl group at the C-6 position instead of an acetoxy group.[3] This seemingly minor structural modification significantly influences its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of its chemical structure, molecular properties, isolation methodologies, and known biological functions, offering a foundational resource for its exploration in pharmaceutical and agricultural research.

Section 1: Chemical Identity and Physicochemical Properties

The precise characterization of a natural product is fundamental to its scientific investigation. 6-Desacetylnimbin's identity is established by its unique molecular architecture and consistent physicochemical parameters.

Molecular and Chemical Identifiers

The compound's core data, essential for analytical and regulatory purposes, is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₈ | [1][][4][5] |

| Molecular Weight | ~498.6 g/mol | [3][4] |

| IUPAC Name | methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate | [3][4] |

| CAS Number | 18609-16-0 | [1][][3] |

| Synonyms | Deacetylnimbin, Nimbic acid, dimethyl ester | [1][4] |

| Chemical Class | Limonoid, Tetracyclic Triterpenoid | [][3] |

Physicochemical Characteristics

These properties are critical for designing extraction, purification, and formulation protocols.

| Property | Value | Source |

| Appearance | Powder | [1][] |

| Melting Point | 204-206°C | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Storage | -20°C Freezer | [] |

Section 2: The Molecular Architecture of 6-Desacetylnimbin

The biological activity of 6-Desacetylnimbin is intrinsically linked to its complex, polycyclic structure, which features multiple stereocenters and functional groups including a furan ring, an enone system, methyl esters, and a hydroxyl group.

Caption: Simplified schematic of 6-Desacetylnimbin's key functional groups.

Section 3: Isolation and Purification Workflow

The extraction and purification of 6-Desacetylnimbin from neem biomass is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other limonoids and lipids.

Step-by-Step Experimental Protocol

This protocol describes a generalized and effective method for isolating high-purity 6-Desacetylnimbin.

-

Preparation of Plant Material :

-

Action : Air-dry mature neem seeds or bark in the shade to prevent degradation of thermolabile compounds.

-

Causality : Drying reduces water content, increasing extraction efficiency and preventing microbial growth. Shade-drying preserves the chemical integrity of the limonoids.

-

Action : Grind the dried material into a coarse powder.

-

Causality : Increasing the surface area allows for more efficient solvent penetration and extraction of the target metabolites.

-

-

Solvent Extraction :

-

Action : Perform exhaustive Soxhlet extraction or maceration of the powdered material with hexane.

-

Causality : Hexane is a nonpolar solvent used to defat the material, removing oils and lipids which can interfere with subsequent purification steps.

-

Action : Discard the hexane extract. Air-dry the defatted material.

-

Action : Re-extract the defatted powder with a polar solvent like methanol or ethanol.

-

Causality : 6-Desacetylnimbin and other limonoids are moderately polar and will partition into the methanolic phase.

-

-

Solvent Partitioning :

-

Action : Concentrate the methanol extract under reduced pressure (rotary evaporation) to yield a crude residue.

-

Action : Suspend the residue in a water/methanol mixture and perform liquid-liquid partitioning against a solvent of intermediate polarity, such as ethyl acetate or chloroform.

-

Causality : This step separates the moderately polar limonoids (which move into the ethyl acetate/chloroform layer) from highly polar compounds like sugars and glycosides that remain in the aqueous phase.

-

-

Chromatographic Purification :

-

Action : Concentrate the ethyl acetate/chloroform fraction and subject it to column chromatography over silica gel.

-

Causality : Silica gel is a polar stationary phase that separates compounds based on their polarity.

-

Action : Elute the column with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Causality : The gradient elution allows for the separation of compounds with different polarities. Nonpolar compounds elute first, followed by progressively more polar compounds. 6-Desacetylnimbin will elute in fractions of intermediate polarity.

-

Action : Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

-

-

Final Purification (HPLC) :

-

Action : Subject the combined, enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column.

-

Causality : Reverse-phase HPLC provides high-resolution separation, essential for isolating the target compound from other structurally similar limonoids, yielding a high-purity final product.

-

Workflow Visualization

Caption: Isolation and Purification Workflow for 6-Desacetylnimbin.

Section 4: Biological Activity and Potential Applications

6-Desacetylnimbin is recognized primarily for its potent effects on insects, acting as a plant metabolite that confers defense against herbivores.[3] Its documented roles make it a compound of significant interest in the development of bio-pesticides and potentially in medicine.

Established Biological Roles

-

Insect Growth Regulator : Like other prominent limonoids, 6-Desacetylnimbin interferes with the hormonal systems of insects, disrupting molting and development processes.[3][6]

-

Antifeedant : It acts as a powerful feeding deterrent for a variety of insect pests, reducing crop damage.[3][6]

-

Insecticidal Activity : The compound has shown direct toxicity to certain insect species, including Plutella xylostella (diamondback moth) and Pieris rapae (cabbage white butterfly).[]

While less studied than its parent compound nimbin, its anti-inflammatory and antimicrobial properties are also areas of active investigation, building on the traditional medicinal uses of neem extracts.[1]

References

-

6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem. [Link]

-

Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem. [Link]

-

6-Desacetyl nimbin, 98% - 18609-16-0 - Manufacturers & Suppliers in India. [Link]

-

Nimbin (chemical) - Wikipedia. [Link]

Sources

- 1. CAS 18609-16-0: Deacetylnimbin | CymitQuimica [cymitquimica.com]

- 3. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Desacetyl nimbin, 98% - 18609-16-0 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Biological Activity Spectrum of 6-Desacetylnimbin in vitro

The following technical guide details the in vitro biological activity spectrum of 6-Desacetylnimbin , a specific limonoid derivative from Azadirachta indica (Neem).

Unlike the widely publicized Azadirachtin (complex, unstable) or Nimbolide (highly cytotoxic/anticancer), 6-Desacetylnimbin occupies a unique functional niche: it is a potent Insect Growth Regulator (IGR) and Antifeedant with a favorable safety profile regarding mammalian cytotoxicity.

Executive Summary

6-Desacetylnimbin is a tetracyclic triterpenoid (limonoid) isolated from the seed kernels of Azadirachta indica.[1] Structurally, it is the deacetylated derivative of Nimbin at the C-6 position.

While often overshadowed by its parent compound, 6-Desacetylnimbin exhibits superior specific activity in insect endocrine disruption . In vitro assays confirm it acts as a competitive inhibitor of ecdysone 20-monooxygenase (E-20-M) , the enzyme responsible for converting ecdysone into the active molting hormone, 20-hydroxyecdysone. Crucially, comparative cytotoxicity studies reveal it lacks the potent cytotoxicity of Nimbolide against human cell lines, suggesting a high therapeutic index for agricultural applications where mammalian safety is paramount.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | Methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate |

| Formula | C₂₈H₃₄O₈ |

| Molecular Weight | ~498.57 g/mol |

| Solubility | Soluble in CHCl₃, MeOH, EtOH; Insoluble in water.[1][2] |

| Key Moiety | C-6 Hydroxyl group (Deacetylated).[1][3] This increases polarity relative to Nimbin, altering bioavailability and receptor binding affinity. |

Semi-Synthetic Production Workflow

While isolatable from crude neem oil, high-purity 6-Desacetylnimbin is efficiently produced via acid hydrolysis of Nimbolide or Nimbin. The following logic flow illustrates the production and purification pathway.

Figure 1: Semi-synthetic isolation workflow prioritizing yield and purity via hydrolysis.

In Vitro Biological Activity Spectrum[3][4][5][6][7][8]

A. Insecticidal & Antifeedant Activity (Primary Mechanism)

The most authoritative in vitro data for 6-Desacetylnimbin lies in its disruption of insect metamorphosis.

Mechanism: It functions as a P450 inhibitor , specifically targeting Ecdysone 20-monooxygenase (E-20-M) . This enzyme hydroxylates Ecdysone at the C-20 position to form 20-Hydroxyecdysone (20E), the active steroid hormone regulating molting. By blocking this, 6-Desacetylnimbin traps the insect in a pre-molt stage, leading to mortality.

Quantitative Data:

| Assay Target | Organism | Activity Metric | Value/Observation | Reference |

| Antifeedant | Spodoptera litura (Tobacco Cutworm) | Antifeedant Index (AI) | Highest among isolates (at 0.5 mg dose) | [1] |

| Enzyme Inhibition | Drosophila melanogaster (Larval Homogenate) | IC₅₀ (E-20-M Inhibition) | ~2.0 × 10⁻⁵ M | [2] |

| Enzyme Inhibition | Aedes aegypti (Mosquito) | IC₅₀ (E-20-M Inhibition) | Dose-dependent inhibition | [2] |

B. Cytotoxicity & Mammalian Safety (Negative Control)

Unlike Nimbolide, which is a potent cytotoxic agent (IC₅₀ ~4-10 µM against cancer lines), 6-Desacetylnimbin shows negligible cytotoxicity . This distinction is critical for establishing its safety profile as a bio-pesticide.

| Cell Line | Tissue Origin | IC₅₀ (µM) | Interpretation | Reference |

| HL-60 | Human Leukemia | > 200 µM | Non-Toxic | [3] |

| AZ521 | Human Gastric | > 100 µM | Non-Toxic | [3] |

| Artemia salina | Brine Shrimp | LC₅₀ > 1000 ppm | Safe/Inactive | [4] |

Scientific Insight: The lack of cytotoxicity is attributed to the absence of the

Mechanistic Visualization: The Ecdysone Blockade

The following diagram illustrates the specific molecular intervention point of 6-Desacetylnimbin within the insect endocrine system.

Figure 2: Mechanism of Action - Inhibition of Ecdysone 20-Monooxygenase.

Experimental Protocols

Protocol A: Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay

Purpose: To quantify the ability of 6-Desacetylnimbin to block the conversion of ecdysone to 20-hydroxyecdysone.

Reagents:

-

Radio-labeled Ecdysone: [³H]-ecdysone (Specific activity ~60 Ci/mmol).

-

NADPH generating system (Glucose-6-phosphate, G6P-dehydrogenase, NADP+).

-

Insect Tissue Homogenate: Wandering stage 3rd instar larvae (D. melanogaster) or fat body (M. sexta).[2]

-

Test Compound: 6-Desacetylnimbin dissolved in DMSO.

Procedure:

-

Tissue Preparation: Homogenize insect tissue in cold phosphate buffer (pH 7.4) containing sucrose (0.25 M) and EDTA (1 mM). Centrifuge at 10,000g for 10 min to obtain the post-mitochondrial supernatant (source of E-20-M).

-

Incubation Mix: In a microfuge tube, combine:

-

100 µL Enzyme source (supernatant).

-

50 µL NADPH generating system.

-

10 µL [³H]-ecdysone (~50,000 cpm).

-

2 µL 6-Desacetylnimbin solution (Test concentrations:

to

-

-

Reaction: Incubate at 30°C for 30 minutes with gentle shaking.

-

Termination: Stop reaction by adding 200 µL methanol. Vortex vigorously.

-

Separation: Centrifuge to pellet protein. Spot supernatant onto Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).

-

Development: Run TLC in Chloroform:Ethanol (9:1). Ecdysone and 20-Hydroxyecdysone separate distinctly.

-

Quantification: Scan plates using a radio-TLC scanner. Calculate conversion percentage:

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: Leaf Disc No-Choice Antifeedant Bioassay

Purpose: To assess the feeding deterrence index against Spodoptera litura.[4]

Reagents:

-

Fresh Castor (Ricinus communis) leaves.[5]

-

Test Compound: 6-Desacetylnimbin (0.5% - 2.0% in Acetone).

-

Test Organism: 3rd instar S. litura larvae (starved for 4 hours prior to test).

Procedure:

-

Preparation: Punch 4 cm diameter leaf discs from fresh castor leaves.

-

Treatment: Dip leaf discs into the test solution (6-Desacetylnimbin) for 5 seconds. Air dry for 15 minutes.

-

Control: Dip in pure Acetone.

-

-

Exposure: Place one treated disc in a Petri dish with one starved larva. (Replicate n=20).

-

Incubation: Maintain at 27±2°C, 65% RH for 24 hours.

-

Measurement: Measure the leaf area consumed using a digital planimeter or image analysis software (ImageJ).

-

Calculation: Calculate Antifeedant Activity (AFA):

(Note: Some variations use Control in the denominator; the formula above is the standard Antifeedant Index).

References

-

Suresh, G., et al. (2002). "Antifeedant and growth inhibitory activities of neem limonoids against Spodoptera litura." Journal of Agricultural and Food Chemistry.

-

Mitchell, M.J., et al. (1997). "Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity."[2] Archives of Insect Biochemistry and Physiology.

-

Kikuchi, T., et al. (2011). "Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem)." Journal of Natural Products.

-

Anitha, G., et al. (2007).[3] "Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies." Journal of Asian Natural Products Research.

Sources

- 1. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalspress.com [journalspress.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: 6-Desacetylnimbin Role in Azadirachta indica Limonoid Biosynthesis

Executive Summary

6-Desacetylnimbin (6-DAN) represents a critical metabolic node in the biosynthesis of C-seco limonoids within Azadirachta indica (Neem). Structurally defined as the C-6 hydroxylated analogue of Nimbin, it serves a dual role: it is the immediate biosynthetic precursor to Nimbin and a distinct metabolite with independent antifeedant and insect growth-regulating properties.

For researchers, 6-DAN is the "acetylation checkpoint." Its conversion to Nimbin is governed by specific O-acetyltransferase activity, a step that significantly alters the molecule's lipophilicity and membrane permeability. This guide dissects the biosynthetic logic, enzymatic mechanisms, and isolation protocols required to study this specific limonoid.

Biosynthetic Context: The Limonoid Assembly Line

The biosynthesis of 6-Desacetylnimbin does not occur in isolation but is the product of extensive triterpenoid remodeling. The pathway begins with the cyclization of 2,3-oxidosqualene and bifurcates into the specific production of C-seco limonoids (Nimbin type) versus C-ring intact limonoids (Azadirachtin type).

The Upstream Cascade

The carbon skeleton originates from the cytosolic Mevalonate (MVA) pathway and the plastidic MEP pathway.

-

Skeleton Formation: 2,3-Oxidosqualene

Tirucallane/Euphenol (via Tirucallane synthase). -

Scaffolding: Oxidation leads to the formation of the furan ring (characteristic of limonoids) and the loss of four terminal carbons (tetranortriterpenoid formation).

-

Ring C Seco-Cleavage: A critical oxidative cleavage opens Ring C, a defining feature of the Nimbin class.

The 6-Desacetylnimbin Node

In the late stages of biosynthesis, the scaffold possesses a hydroxyl group at the C-6 position. This molecule is 6-Desacetylnimbin .[1][2][3]

-

The Precursor State: 6-DAN is the substrate for terminal modification.

-

The Transformation: An acetyl-CoA dependent O-acetyltransferase catalyzes the transfer of an acetyl group to the C-6 hydroxyl, yielding Nimbin .

This step is thermodynamically favorable but enzymatically controlled, likely serving as a regulatory valve for the ratio of polar (6-DAN) to non-polar (Nimbin) metabolites in the seed kernel.

Visualization: The Nimbin Biosynthetic Pathway

The following diagram illustrates the flow from the triterpene precursor to Nimbin, highlighting 6-Desacetylnimbin as the immediate precursor.

Figure 1: Biosynthetic progression from Tirucallane to Nimbin. 6-Desacetylnimbin acts as the substrate for the final acetylation step.

Enzymatic Mechanism: The Acetylation Checkpoint

The conversion of 6-Desacetylnimbin to Nimbin is catalyzed by a putative Limonoid O-Acetyltransferase . While the specific gene has not yet been cloned in A. indica, the biochemical requirements are consistent with the BAHD acyltransferase family found in other terpenoid-producing plants.

Reaction Stoichiometry

Catalytic Logic

-

Substrate Binding: The enzyme active site binds 6-DAN, orienting the C-6 hydroxyl group towards a catalytic histidine residue.

-

Deprotonation: The histidine acts as a general base, deprotonating the C-6 hydroxyl to enhance its nucleophilicity.

-

Nucleophilic Attack: The activated oxygen attacks the carbonyl carbon of the Acetyl-CoA thioester bond.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by an oxyanion hole.

-

Product Release: The collapse of the intermediate releases Coenzyme A (CoA-SH) and the acetylated product, Nimbin.

Research Insight: In cell suspension cultures, the ratio of 6-DAN to Nimbin can be manipulated by inhibiting Acetyl-CoA carboxylase or by limiting acetate availability, confirming the dependence on the Acetyl-CoA pool [1][3].

Experimental Protocols

Protocol A: Isolation of 6-Desacetylnimbin from Neem Kernels

Objective: To isolate high-purity 6-DAN for use as a reference standard or substrate. Principle: Solvent partitioning exploits the polarity difference between the highly lipophilic oil and the moderately polar limonoids.

Materials:

-

Dried Azadirachta indica seed kernels (pulverized).[4]

-

Solvents: n-Hexane, Methanol (95%), Ethyl Acetate.

-

Chromatography: Silica Gel 60 (230-400 mesh).

Workflow:

-

Defatting (Critical Step):

-

Extract 1.0 kg of kernel powder with n-Hexane (4L x 3) at room temperature for 24 hours.

-

Discard the hexane extract (contains fatty acids/triglycerides).

-

Retain the marc (solid residue).

-

-

Limonoid Extraction:

-

Extract the defatted marc with 95% Methanol (3L x 3).

-

Concentrate the methanol extract in vacuo at 40°C to obtain a brown gum.

-

-

Partitioning:

-

Resuspend the gum in 200 mL Methanol.

-

Partition against n-Hexane (200 mL x 2) to remove residual lipids.

-

Dilute the Methanol layer with water to 80% MeOH and partition against Ethyl Acetate.

-

Collect the Ethyl Acetate fraction (enriched in limonoids).

-

-

Column Chromatography:

-

Load the Ethyl Acetate fraction onto a Silica Gel column.[4]

-

Elute with a gradient of Hexane:Ethyl Acetate.[4]

-

Elution Order: Nimbin (less polar) typically elutes before 6-Desacetylnimbin (more polar) [4][6].

-

Monitor fractions via TLC (Silica gel G; Solvent: Hexane:EtOAc 1:1).[4] 6-DAN will appear as a spot with lower

than Nimbin.

-

Protocol B: Identification Parameters

To validate the identity of isolated 6-Desacetylnimbin, compare against these established physicochemical constants.

| Parameter | 6-Desacetylnimbin | Nimbin | Structural Significance |

| Molecular Formula | Loss of Acetyl ( | ||

| Molecular Weight | 498.57 g/mol | 540.61 g/mol | Mass shift of 42 Da |

| Appearance | White crystalline solid | White crystalline solid | - |

| ~0.35 | ~0.55 | 6-OH increases polarity | |

| Downfield shift in Nimbin due to OAc | |||

| IR Spectrum | Broad band ~3450 | No broad OH; Strong C=O[5] | Presence of free hydroxyl |

References

-

Biosynthesis of Limonoids in Azadirachta indica. Benchchem. Technical Guide.

-

Tracing the biosynthetic origin of limonoids... in neem tree cell suspension. BMC Plant Biology. 2018.[6]

-

Limonoid biosynthesis in Azadirachta indica: characterization of pathway genes. CSIR-NCL Repository.

-

6-deacetylnimbin – CAS 18609-16-0. Planta Analytica. Reference Standard Data.

-

Effects of the neem tree compounds... on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. 1997.

-

Anti-Bacterial, Anti-Oxidant and Cytotoxic Activities of Nimbin Isolated from African Azadirachta Indica Seed Oil. Advanced Journal of Chemistry. 2020.

-

Simple and effective manufacturing process for large scale recovery of Nimbin. US Patent 6545167B1.

Sources

- 1. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural differences between Nimbin and 6-Desacetylnimbin

Executive Summary

This technical guide dissects the structural and functional distinctions between Nimbin and its deacetylated derivative, 6-Desacetylnimbin . Both are tetranortriterpenoids (limonoids) isolated from Azadirachta indica (Neem), yet they exhibit distinct physicochemical behaviors and pharmacological profiles.

The core differentiator is the substituent at the C-6 position : Nimbin possesses an acetoxy group (-OAc) , whereas 6-Desacetylnimbin possesses a free hydroxyl group (-OH) .[1] This single modification alters the molecule's polarity, hydrogen-bond donor capability, and steric profile, significantly impacting solubility, metabolic stability, and ligand-target binding affinity.

Structural & Stereochemical Analysis

Both compounds share the classical ring-C-seco-tetranortriterpenoid skeleton.[2] The structural integrity of the A, B, and D rings remains conserved, as does the furan ring at C-17.

The C-6 Transformation

-

Nimbin (C₃₀H₃₆O₉): The C-6 position is esterified. This acetoxy group acts as a hydrogen bond acceptor but lacks donor capability. It introduces steric bulk, potentially shielding the B-ring from metabolic attack or specific enzymatic interactions.

-

6-Desacetylnimbin (C₂₈H₃₄O₉): Hydrolysis of the ester yields a secondary alcohol at C-6. This introduces a Hydrogen Bond Donor (HBD) site, increasing the molecule's Topological Polar Surface Area (TPSA) and water solubility.

Stereochemical Implications

The stereochemistry at C-6 is generally conserved as 6α during mild hydrolysis. However, the removal of the acetyl group reduces steric hindrance around the C-5/C-6 bond, potentially allowing for greater conformational flexibility in the B-ring, which can alter binding kinetics in protein pockets (e.g., Ecdysone 20-monooxygenase inhibition).

Physicochemical Profiling

The following table contrasts the fundamental properties critical for formulation and assay development.

| Property | Nimbin | 6-Desacetylnimbin | Implications |

| Formula | C₃₀H₃₆O₉ | C₂₈H₃₄O₉ | Loss of C₂H₂O (Acetyl moiety) |

| Mol.[1][2][3][4][5] Weight | 540.6 g/mol | ~498.6 g/mol | 6-Desacetylnimbin is lighter, affecting mass spec signals. |

| C-6 Substituent | Acetate (-OAc) | Hydroxyl (-OH) | Major polarity shift. |

| H-Bond Donors | 0 | 1 | 6-Desacetylnimbin has higher aqueous solubility potential. |

| LogP (Est.) | ~3.5 - 4.0 | ~2.5 - 3.0 | Nimbin is more lipophilic; better membrane permeability. |

| Solubility | CHCl₃, EtOAc, MeOH | MeOH, EtOH, DMSO | 6-Desacetylnimbin is less soluble in non-polar solvents (Hexane). |

Spectroscopic Identification (NMR Diagnostics)

Accurate differentiation requires Nuclear Magnetic Resonance (NMR).[6] The absence of the acetyl signal is the primary diagnostic marker.

Comparative NMR Data (400 MHz, CDCl₃)

| Position/Group | Nimbin ¹H δ (ppm) | 6-Desacetylnimbin ¹H δ (ppm) | Mechanistic Explanation |

| -OAc Methyl | ~2.05 (s, 3H) | Absent | Diagnostic singlet of the acetate methyl group. |

| H-6 | ~5.21 (dd) | ~3.80 - 4.10 (m) | Shielding Effect: In Nimbin, the ester group is electron-withdrawing (deshielding). In the deacetyl derivative, the proton shifts upfield.[4] |

| H-5 | ~3.71 (d) | ~3.60 (d) | Slight shift due to proximity to C-6 change. |

Validation Check: If your ¹H-NMR spectrum shows a singlet at ~2.0 ppm integrating to 3 protons, your sample contains Nimbin. If this peak is absent and the H-6 multiplet has shifted upfield to the 3.8–4.1 ppm region, you have successfully isolated or synthesized 6-Desacetylnimbin.

Experimental Protocols

Biosynthetic Relationship & Chemical Conversion

While both occur naturally, 6-Desacetylnimbin is often less abundant. Chemical conversion via selective deacetylation is the standard for generating high-purity standards.

Figure 1: Mechanistic pathway for the conversion of Nimbin to 6-Desacetylnimbin.[5]

Protocol: Microwave-Assisted Selective Deacetylation

Standard hydrolysis (NaOH/MeOH) can be harsh, potentially opening the lactone or furan rings. The following protocol uses ethylenediamine for chemoselectivity.

Reagents:

-

Nimbin (Pure isolate)[5]

-

Ethylenediamine (Reagent grade)

-

Methanol (Anhydrous)

Workflow:

-

Dissolution: Dissolve 100 mg of Nimbin in 5 mL of Methanol.

-

Reagent Addition: Add 0.5 mL of Ethylenediamine.

-

Reaction: Place in a microwave synthesis reactor. Irradiate at 300W for 2–4 minutes (monitor via TLC).

-

Note: If using conventional heating, reflux for 45–60 minutes.

-

-

Quenching: Pour reaction mixture into ice-cold water (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash organic layer with dilute HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.

-

Validation: Confirm product via TLC (mobile phase Hexane:EtOAc 6:4). 6-Desacetylnimbin will have a lower R_f value than Nimbin.

Pharmacological Implications (SAR)

The structural change at C-6 dictates the biological application.

-

Antifeedant Activity (Insecticidal):

-

Observation: 6-Desacetylnimbin often exhibits higher antifeedant activity against pests like Spodoptera litura compared to Nimbin.

-

Mechanism: The free hydroxyl group likely enhances binding affinity to gustatory receptors in insects via hydrogen bonding, which the acetylated Nimbin cannot perform.

-

-

Antiviral Potency (Dengue/Viral Envelope Proteins):

-

Observation: In silico docking studies suggest Nimbin may have superior binding energy to certain viral envelope proteins compared to more polar derivatives.

-

Mechanism: The hydrophobic acetoxy group may fit better into lipophilic pockets of viral proteins, whereas the polarity of 6-Desacetylnimbin could incur a desolvation penalty during binding.

-

-

Cytotoxicity:

-

Both compounds generally show lower cytotoxicity compared to Nimbolide. The lack of the α,β-unsaturated ketone system in the A-ring (present in Nimbolide but modified in Nimbin) renders them safer for non-oncology applications.

-

References

-

Comparison of Antifeedant Activity

-

Title: Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.

- Source: Archives of Insect Biochemistry and Physiology.

-

URL:[Link]

-

-

Deacetylation Protocol (Ethylenediamine)

- Title: Ethylenediamine: an effective reagent for deacetylation of n

- Source: N

-

URL:[Link]

-

General NMR & Structural Data

- Title: Nimbin | C30H36O9 | CID 108058 - PubChem.

- Source: N

-

URL:[Link]

-

6-Desacetylnimbin Data

- Title: 6-Deacetylnimbin | C28H34O8 | CID 10505484.

- Source: N

-

URL:[Link]

Sources

- 1. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nimbin | C30H36O9 | CID 108058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Ethylenediamine: an effective reagent for deacetylation of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. che.hw.ac.uk [che.hw.ac.uk]

6-Desacetylnimbin: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Desacetylnimbin, a naturally occurring limonoid derived from the neem tree (Azadirachta indica). As a Senior Application Scientist, the following guide synthesizes current research to elucidate the compound's pharmacological activities, mechanisms of action, and potential as a therapeutic agent.

Introduction: The Chemical Landscape of a Promising Limonoid

6-Desacetylnimbin is a C-seco tetranortriterpenoid structurally related to other prominent limonoids found in neem, such as nimbin and the potent anticancer agent, nimbolide.[1][2] It is characterized by the replacement of an acetyloxy group at the 6th position with a hydroxyl group.[2] While much of the research on neem limonoids has focused on more abundant compounds like azadirachtin and nimbolide, emerging evidence suggests that 6-Desacetylnimbin possesses its own unique profile of biological activities, warranting dedicated investigation.[3][4]

Pharmacological Properties: A Multi-faceted Bioactive Compound

Current research has illuminated several key pharmacological properties of 6-Desacetylnimbin, positioning it as a molecule of interest for further preclinical and clinical investigation.

Anti-inflammatory Activity

Neem extracts, rich in limonoids, have a long history of use in traditional medicine for treating inflammatory conditions.[5][6] The anti-inflammatory effects of related neem compounds are well-documented. For instance, nimbidin, a mixture of tetranortriterpenes from neem seed oil, has demonstrated potent anti-inflammatory and antiarthritic activities.[7][8] It significantly inhibits the functions of macrophages and neutrophils, key players in the inflammatory cascade.[7][8] Mechanistically, nimbidin has been shown to suppress macrophage migration, phagocytosis, and the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation.[7][8] While direct studies on 6-Desacetylnimbin's anti-inflammatory mechanism are less extensive, its structural similarity to other anti-inflammatory limonoids suggests it may share similar modes of action, such as the modulation of pro-inflammatory signaling pathways.

A primary mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes.[11] Extracts from neem have been shown to inhibit TNF-α-induced IκB kinase activation, leading to the suppression of NF-κB nuclear translocation and subsequent inflammatory gene expression.[9]

Anticancer Potential

The anticancer properties of neem limonoids are a significant area of research.[3][12][13] Nimbolide, a closely related compound, is recognized as the most potent cytotoxic neem limonoid, exhibiting anti-proliferative effects against various cancer cell lines.[3][14] It modulates multiple oncogenic signaling pathways, including those driven by key kinases, and induces apoptosis.[1][3]

While 6-Desacetylnimbin's anticancer activity appears to be less potent than that of nimbolide, it still warrants investigation.[15][16] Studies have shown that the α,β-unsaturated ketone structural element is crucial for the anticancer activity of nimbolide.[1] The absence of this specific lactone ring in nimbin and 6-desacetylnimbin is thought to contribute to their reduced cytotoxic activity.[15][16] However, a semi-synthetic homologue, 6-homodesacetylnimbin, has demonstrated moderate cytotoxic activity, suggesting that modifications to the 6-desacetylnimbin scaffold could enhance its anticancer potential.[16]

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects.[17][18] Neem limonoids, in general, have been shown to induce apoptosis in cancer cells by targeting various signaling pathways.[13] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of both intrinsic and extrinsic apoptotic pathways.[13][19]

Other Biological Activities

Beyond its anti-inflammatory and potential anticancer effects, 6-Desacetylnimbin has been investigated for other biological activities:

-

Antifeedant and Insect Growth-Regulating Activities: 6-Desacetylnimbin has demonstrated significant antifeedant activity against certain insect species.[1][2] It has also been shown to inhibit ecdysone 20-monooxygenase activity, an enzyme crucial for insect molting, in a dose-dependent manner.[20]

-

Antiviral Properties: Extracts from Azadirachta indica have shown antiviral activity against a range of viruses, including dengue virus.[21] While the specific contribution of 6-Desacetylnimbin to this activity is not fully elucidated, the broad antiviral potential of neem compounds is an active area of research.[21]

Therapeutic Potential: Future Directions and Research Imperatives

The multifaceted pharmacological properties of 6-Desacetylnimbin suggest its potential for development as a therapeutic agent for a variety of conditions.

Inflammatory Disorders

Given the established anti-inflammatory properties of related neem limonoids and the central role of inflammation in numerous chronic diseases, 6-Desacetylnimbin represents a promising lead compound for the development of novel anti-inflammatory drugs.[22] Future research should focus on elucidating its specific molecular targets within inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Oncology

While less potent than nimbolide, the cytotoxic and anti-proliferative effects of 6-Desacetylnimbin and its derivatives should not be dismissed.[1][15][16] Further investigation into its mechanism of action, particularly its ability to induce apoptosis and modulate cell cycle progression, is warranted.[14][23] Moreover, its potential for use in combination with existing chemotherapeutic agents to enhance efficacy or overcome drug resistance is an avenue worth exploring.[24]

Experimental Protocols: A Framework for Investigation

To further characterize the pharmacological properties of 6-Desacetylnimbin, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assay for NF-κB Inhibition

Objective: To determine the inhibitory effect of 6-Desacetylnimbin on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are a suitable model for studying inflammation.[25]

-

Cell Stimulation: Differentiated THP-1 macrophages are stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Treatment: Cells are pre-treated with varying concentrations of 6-Desacetylnimbin prior to LPS stimulation.

-

NF-κB Activity Assessment:

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Inhibition of luciferase activity indicates suppression of NF-κB transcriptional activity.

-

Western Blot Analysis: The phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB are assessed by Western blot.

-

ELISA: The secretion of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, into the cell culture supernatant is quantified by ELISA.[22][25]

-

Cytotoxicity and Apoptosis Assays

Objective: To evaluate the cytotoxic and apoptosis-inducing effects of 6-Desacetylnimbin on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., prostate cancer cell lines LNCaP and PC3) and non-cancerous cell lines should be used to assess both potency and selectivity.[24][26]

-

Cytotoxicity Assay: The MTT or MTS assay is used to determine the half-maximal inhibitory concentration (IC50) of 6-Desacetylnimbin.[24]

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[24]

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, is measured using colorimetric or fluorometric assays.

-

Western Blot Analysis: The expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL) and the cleavage of PARP are analyzed.[19][27]

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| Cytotoxicity | |||

| 6-Desacetylnimbin | Practically non-toxic (>200 µM) | Brine shrimp lethality assay | [16] |

| Nimbolide | ED50 ~6 µM | Brine shrimp lethality assay | [16] |

| Enzyme Inhibition | |||

| 6-Desacetylnimbin | IC50: ~2x10⁻⁵ to 1x10⁻³ M | Ecdysone 20-monooxygenase | [20] |

Signaling Pathway Diagram

Caption: Proposed mechanism of NF-κB inhibition by 6-Desacetylnimbin.

Conclusion and Future Perspectives

6-Desacetylnimbin, a limonoid from the neem tree, presents a compelling profile of pharmacological activities with therapeutic potential, particularly in the realms of inflammation and oncology. While its potency may be less pronounced than some of its structural relatives like nimbolide, its unique chemical structure and bioactivities warrant further in-depth investigation. Future research should focus on elucidating its precise molecular mechanisms of action, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in relevant preclinical disease models.[28][29] The synthesis of novel derivatives based on the 6-desacetylnimbin scaffold could also lead to the development of more potent and selective therapeutic agents.

References

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Phytochemical Analysis and Anticancer Activity of Azadirachta Indica Ethanolic Extract against A549 Human Lung Cancer Cell Line.

- Nagini, S., Palrasu, M., & Bishayee, A. (2023). Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates. Medicinal Research Reviews, 44(2), 457-496.

- Roy, M. K., et al. (2007). Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation. Cancer Science, 98(11), 1791-1798.

- Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.

- National Center for Biotechnology Information. (n.d.). 6-deacetylnimbin. PubChem.

- Khatkar, S., et al. (2004). Nimbidin suppresses functions of macrophages and neutrophils: Relevance to its antiinflammatory mechanisms. Phytotherapy Research, 18(5), 419-424.

-

Wikipedia. (n.d.). Nimbin (chemical). Retrieved from [Link]

- Kavitha, K., et al. (2012). The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis.

- Harish Kumar, G., Chandra Mohan, K. V., & Jagannadha Rao, A. (2009). Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica). Phytotherapy Research, 23(2), 245-250.

- Azadirachtin Attenuates Carcinogen Benzo(a) Pyrene-Induced DNA Damage, Cell Cycle Arrest, Apoptosis, Inflammatory, Metabolic, and Oxidative Stress in HepG2 Cells. (2023). Antioxidants, 12(2), 449.

- Schumacher, M., et al. (2011). Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway. Genes & Nutrition, 6(2), 149-160.

- (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4734.

- SaiRam, M., et al. (2004). Nimbidin suppresses functions of macrophages and neutrophils: relevance to its antiinflammatory mechanisms. Phytotherapy Research, 18(5), 419-424.

- Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.

- Smith, S. L., & Mitchell, M. J. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology, 35(1-2), 199-209.

- Kumar, D., et al. (2017). Preclinical Evaluation of the Supercritical Extract of Azadirachta Indica (Neem) Leaves In Vitro and In Vivo on Inhibition of Prostate Cancer Tumor Growth. Molecular Cancer Therapeutics, 16(8), 1599-1609.

-

ResearchGate. (n.d.). Cytotoxic and Apoptosis-Inducing Activities of Limonoids from the Seeds of Azadirachta indica (Neem). Retrieved from [Link]

- Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503. (2013). PLoS ONE, 8(3), e58316.

- Parida, M. M., et al. (2002). Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein. Journal of Virological Methods, 104(2), 121-131.

- Bodduluru, L. N., et al. (2018). First report on the pharmacokinetic profile of nimbolide, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method.

- Van de Walle, D., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 16(9), 7434-7448.

- Luo, X.-D., et al. (2000). Bioactive Limonoids from the Leaves of Azaridachta indica (Neem).

- Noh, M. S., et al. (2005). Induction of apoptosis in renal tubular cells by histone deacetylase inhibitors, a family of anticancer agents. American Journal of Physiology-Renal Physiology, 289(1), F108-F117.

- Inhibition of Pro-Inflammatory Cytokine TNF-α by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice. (2017). Journal of Scientific and Medical Research, 1(1).

- Wu, J., et al. (2014). Limonoids from seeds of Azadirachta indica and their antibacterial activity.

- Unlocking the Antioxidant, Enzyme Inhibitory and Acaricidal Potential of Azadirachta indica Phytoconstituents Using In Vitro and In Silico Approaches. (2024). Molecules, 29(11), 2530.

- Szenohradszky, P., et al. (1993). Time course of neuromuscular effects and pharmacokinetics of rocuronium bromide (Org 9426) during isoflurane anaesthesia in patients with and without renal failure. British Journal of Anaesthesia, 71(2), 222-226.

- Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment. (2016).

- (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4734.

- Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA)

- Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development. (2016). Cancer Biology & Therapy, 17(9), 931-940.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). International Journal of Molecular Sciences, 24(17), 13249.

- Biswas, K., et al. (2002). Pharmacological and Therapeutic Potential of Neem (Azadirachta indica). Pharmacognosy Reviews, 2(4), 200-208.

- Selective Cytotoxic and Antiproliferative Effects of Extracts from Four Mexican Medicinal Plants in Human Cancer and Non-Cancerous Cell Lines. (2024). Plants, 13(9), 1238.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogrev.com [phcogrev.com]

- 7. researchgate.net [researchgate.net]

- 8. Nimbidin suppresses functions of macrophages and neutrophils: relevance to its antiinflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nimbin (chemical) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical Evaluation of the Supercritical Extract of Azadirachta Indica (Neem) Leaves In Vitro and In Vivo on Inhibition of Prostate Cancer Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice [jscimedcentral.com]

- 26. mdpi.com [mdpi.com]

- 27. Induction of apoptosis in renal tubular cells by histone deacetylase inhibitors, a family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. First report on the pharmacokinetic profile of nimbolide, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Time course of neuromuscular effects and pharmacokinetics of rocuronium bromide (Org 9426) during isoflurane anaesthesia in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 6-Desacetylnimbin as an Insect Antifeedant

[1][2]

Executive Summary

6-Desacetylnimbin is a C-seco tetranortriterpenoid (limonoid) isolated from Azadirachta indica (Neem).[1] While often overshadowed by the potency of Azadirachtin, 6-Desacetylnimbin represents a critical component of the neem "entourage effect," offering a distinct pharmacological profile. Unlike the systemic cytotoxicity of nimbolide, 6-Desacetylnimbin functions primarily through a dual-action mechanism : immediate gustatory deterrence (sensory rejection) and delayed endocrine disruption via the inhibition of ecdysone 20-monooxygenase.

This technical guide dissects the molecular interactions, structure-activity relationships (SAR), and validation protocols required to utilize 6-Desacetylnimbin in advanced pest management research.

Chemical Identity & Structure-Activity Relationship (SAR)

Molecular Architecture

6-Desacetylnimbin differs from its parent compound, Nimbin, by the absence of an acetyl group at the C-6 position. This structural modification alters its polarity and binding affinity, influencing its bioavailability and interaction with insect gustatory receptors.

-

Chemical Class: C-seco Limonoid (Tetranortriterpenoid)

-

Key Structural Feature: Open C-ring (seco) with a furan ring side chain.

-

SAR Insight: The C-6 hydroxyl group (resulting from deacetylation) increases hydrophilicity compared to Nimbin. Research indicates that while the lactone ring (present in Nimbolide) is crucial for cytotoxicity, the C-seco structure of 6-Desacetylnimbin retains significant antifeedant properties while exhibiting lower mammalian toxicity.

Comparative Potency Data

The following table summarizes the relative antifeedant and cytotoxic potency of 6-Desacetylnimbin compared to other neem limonoids against Spodoptera litura (Tobacco Cutworm).

| Compound | Antifeedant Index (AI50) | Physiological Target | Cytotoxicity (Neuroblastoma) |

| Azadirachtin | < 1 ppm (High) | Neuroendocrine / Growth Reg. | Low |

| Nimbolide | Moderate | Cytotoxic / Cell Cycle Arrest | High (IC50 ~6 µM) |

| Nimbin | Moderate | Gustatory Deterrence | Very Low (>200 µM) |

| 6-Desacetylnimbin | Moderate-High | Gustatory + E-20-M Inhibition | Very Low (>200 µM) |

Analyst Note: The low cytotoxicity of 6-Desacetylnimbin makes it an ideal candidate for crop protection formulations where mammalian safety is paramount, acting as a "behavioral" control agent rather than a cellular toxin.

Mechanism of Action (MOA)

The efficacy of 6-Desacetylnimbin relies on a two-tiered attack vector: Sensory Avoidance and Metabolic Stalling .

Tier 1: Gustatory Deterrence (Behavioral)

Upon contact with the insect's mouthparts, 6-Desacetylnimbin interacts with specific gustatory receptor neurons (GRNs) located in the medial and lateral sensilla styloconica.

-

Receptor Binding: The limonoid binds to "deterrent" receptors (bitter-sensing), triggering a rapid influx of Ca²⁺ ions.

-

Signal Transduction: This generates an inhibitory spike train sent to the subesophageal ganglion.

-

Outcome: Cessation of feeding (anorexia) before ingestion occurs.

Tier 2: Endocrine Disruption (Physiological)

If ingestion occurs, 6-Desacetylnimbin acts as a specific inhibitor of Ecdysone 20-monooxygenase (E-20-M) .

-

Target Enzyme: E-20-M is a cytochrome P450 enzyme (CYP450) responsible for converting Ecdysone (inactive precursor) into 20-Hydroxyecdysone (active molting hormone).

-

Inhibition Mechanism: 6-Desacetylnimbin binds to the heme moiety of the CYP450 enzyme, competitively blocking the hydroxylation at the C-20 position.

-

Outcome: The insect fails to molt, leading to prolonged larval stages or death during ecdysis.

Visualizing the Pathway

The following diagram maps the dual-action pathway from exposure to physiological failure.

Figure 1: Dual-action mechanism of 6-Desacetylnimbin involving sensory rejection and cytochrome P450 inhibition.

Experimental Protocols

To validate the presence and activity of 6-Desacetylnimbin, the following self-validating protocols are recommended.

Protocol A: Isolation from Azadirachta indica

Objective: Isolate high-purity 6-Desacetylnimbin for bioassays.

-

Extraction:

-

Macerate 100g of dried neem seed kernels in n-hexane (24h) to defat (remove oils). Discard hexane fraction.

-

Extract the marc with 95% Ethanol (3x, 24h each).

-

Concentrate ethanol extract under reduced pressure (Rotavap at 45°C).

-

-

Partitioning:

-

Suspend residue in water and partition with Ethyl Acetate (EtOAc) .

-

The EtOAc fraction contains the limonoids (Nimbin, Salannin, 6-Desacetylnimbin).

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (250 x 4.6 mm, 5µm).

-

Mobile Phase: Methanol:Water (60:40) isocratic elution.

-

Detection: UV at 215 nm.

-

Validation: 6-Desacetylnimbin typically elutes before Nimbin due to the free hydroxyl group (higher polarity). Confirm structure via H-NMR (Look for absence of acetyl singlet at δ 2.0-2.1).

-

Protocol B: Ecdysone 20-Monooxygenase Inhibition Assay

Objective: Quantify the physiological MOA (Endocrine disruption).

-

Tissue Preparation:

-

Dissect midguts from 5th instar Manduca sexta or Spodoptera larvae.

-

Homogenize in phosphate buffer (pH 7.4) containing sucrose and EDTA.

-

Centrifuge at 10,000g to obtain the mitochondrial/microsomal fraction (source of E-20-M).

-

-

Incubation:

-

Substrate: Add [³H]-Ecdysone (radiolabeled).

-

Inhibitor: Add 6-Desacetylnimbin at graded concentrations (0.1 µM – 100 µM).

-

Cofactor: Add NADPH (essential for P450 activity).

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop reaction with methanol.

-

Analyze metabolites via Radio-TLC or HPLC.

-

Calculation: Measure the conversion rate of Ecdysone to 20-Hydroxyecdysone.

-

Success Criteria: A dose-dependent reduction in 20-Hydroxyecdysone peaks confirms P450 inhibition.

-

Workflow Visualization

Figure 2: Simplified isolation workflow for obtaining assay-grade 6-Desacetylnimbin.

References

-

Mitchell, M. J., Smith, S. L., Johnson, S., & Morgan, E. D. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.[2] Archives of Insect Biochemistry and Physiology, 35(1-2), 199–209.[2] Link

-

Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.[1] Journal of Asian Natural Products Research, 9(1), 73-78.[1] Link[1]

-

Govindachari, T. R., et al. (1996). Insect antifeedant and growth regulating activities of salannin and other C-seco limonoids from neem oil in relation to azadirachtin. Journal of Chemical Ecology, 22, 1453–1461. Link

-

Cohen, E., et al. (1996). Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide. Life Sciences, 58(13), 1075-1081. Link

Technical Monograph: 6-Desacetylnimbin (CAS 18609-16-0)

[1][2][3]

Executive Summary

6-Desacetylnimbin (CAS 18609-16-0) is a bioactive tetranortriterpenoid (limonoid) isolated primarily from the seed kernels of the Neem tree (Azadirachta indica).[1][2][3] Structurally, it is the C-6 hydroxyl analogue of Nimbin, lacking the acetoxy group at the C-6 position. While often overshadowed by its parent compound Nimbin and the highly potent Azadirachtin, 6-Desacetylnimbin possesses distinct physicochemical properties and specific biological activities, particularly as an insect growth regulator (IGR) via ecdysone 20-monooxygenase inhibition. This guide provides a comprehensive technical analysis of its chemical identity, isolation methodologies, spectroscopic characterization, and biological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

6-Desacetylnimbin is a B-seco limonoid. Its structure is characterized by a furan ring, an

Table 1: Physicochemical Properties

| Property | Data |

| CAS Number | 18609-16-0 |

| IUPAC Name | Methyl (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)-2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate |

| Common Synonyms | Deacetylnimbin; Desacetylnimbin |

| Molecular Formula | C |

| Molecular Weight | 498.57 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 204–206 °C |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Hexane, Water |

| Stereochemistry | 6 |

Structural Characterization & Biosynthesis

The transition from Nimbin to 6-Desacetylnimbin involves the hydrolysis of the ester bond at C-6. This exposes a secondary hydroxyl group, increasing the molecule's hydrogen-bonding capacity.

Structural Diagnostics[4][8]

-

Ring A: Contains the enone system (C-1 to C-3).

-

Ring C (Seco): The C-ring is cleaved (seco-limonoid), typical of the nimbin class.

-

Furan Ring: Attached at C-17, essential for biological activity.

-

C-6 Position: The critical distinguishing feature. In Nimbin, this position holds an -OAc group (

ppm). In 6-Desacetylnimbin, this becomes an -OH group, causing an upfield shift of the H-6 proton.

Diagram 1: Biosynthetic/Structural Relationship

The following diagram illustrates the structural relationship and potential enzymatic hydrolysis pathway converting Nimbin to 6-Desacetylnimbin.

Caption: Logical flow of deacetylation transforming Nimbin into 6-Desacetylnimbin, altering polarity and bioactivity.

Isolation & Extraction Methodologies

Isolation of 6-Desacetylnimbin requires fractionation from the complex triterpenoid mixture found in Neem seed oil. Because it is more polar than Nimbin (due to the -OH group), it elutes later in normal-phase chromatography.

Protocol: Isolation from Azadirachta indica Seeds[1][6][8][10][13]

Reagents: Hexane (technical grade), Methanol (95%), Ethyl Acetate, Silica Gel (60-120 mesh).

-

Defatting (Lipid Removal):

-

Crush dried Neem seed kernels (1 kg) into a coarse powder.

-

Extract with Hexane in a Soxhlet apparatus for 6–8 hours.

-

Discard the Hexane fraction (contains fatty acids/triglycerides). Retain the marc (solid residue).

-

-

Solvent Extraction:

-

Extract the defatted marc with Methanol (95%) or Ethanol at room temperature for 24 hours (x3 cycles).

-

Concentrate the combined alcoholic extracts under reduced pressure (Rotary Evaporator, 40 °C) to yield a dark brown gum (Crude Limonoid Fraction).

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude gum in water.

-

Partition sequentially with Ethyl Acetate . The limonoids, including 6-Desacetylnimbin, transfer into the Ethyl Acetate layer.

-

Dry the organic layer over anhydrous Na

SO

-

-

Chromatographic Purification:

-

Load the residue onto a Silica Gel column packed in Hexane:Ethyl Acetate (9:1).

-

Elution Gradient:

-

Hexane:EtOAc (8:2): Elutes non-polar impurities.

-

Hexane:EtOAc (6:4): Elutes Nimbin (Major fraction).

-

Hexane:EtOAc (4:6 to 2:8): Elutes 6-Desacetylnimbin . (Note: It elutes after Nimbin due to higher polarity).

-

-

Monitor fractions via TLC (Silica gel G; Solvent: Hexane:EtOAc 1:1). 6-Desacetylnimbin appears as a spot with lower R

than Nimbin.

-

-

Crystallization:

-

Recrystallize the enriched fractions from Methanol/Chloroform to yield pure white crystals.

-

Diagram 2: Extraction Workflow

Caption: Step-by-step fractionation process separating 6-Desacetylnimbin from the lipid and Nimbin-rich matrix.

Spectroscopic Identification

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[4] The key diagnostic difference between Nimbin and 6-Desacetylnimbin is observed in the proton NMR spectrum.

Key H NMR Signals (CDCl , 400 MHz)

-

Furan Ring: Typical signals at

7.20, 7.35, and 6.30 ppm (approximate) indicating the -

Enone System (Ring A): Doublets at

5.86 and 6.34 ppm (H-2 and H-3).[5] -

C-6 Proton (Diagnostic):

-

In Nimbin :

~5.5 ppm (Downfield due to acetoxy ester). -

In 6-Desacetylnimbin :

~4.2–4.5 ppm (Upfield shift due to free hydroxyl).

-

-

Methyl Groups: Four tertiary methyl singlets and one methyl ester singlet (

~3.7 ppm). -

Absence of Acetyl Methyl: The sharp singlet at

~2.05 ppm (present in Nimbin) is absent in 6-Desacetylnimbin.

Mass Spectrometry (MS)[4]

-

ESI-MS: Observe [M+H]

or [M+Na] -

Fragmentation: Loss of water (M-18) is common due to the free hydroxyl group.

Biological & Pharmacological Potential[3][4][6][8][10][14][15][16][17][18]

While Azadirachtin is the primary antifeedant in Neem, 6-Desacetylnimbin contributes significantly to the total bioactivity through specific mechanisms.

Mechanism of Action: Insect Growth Regulation

Research indicates that 6-Desacetylnimbin acts as an endocrine disruptor in insects.

-

Target: Ecdysone 20-monooxygenase (E-20-M) .[6]

-

Function: This enzyme converts Ecdysone into 20-Hydroxyecdysone, the active molting hormone.

-

Effect: Inhibition of E-20-M blocks molting, trapping the insect in its larval stage or causing incomplete metamorphosis.

-

Potency: Studies show dose-dependent inhibition in species like Drosophila melanogaster, Aedes aegypti, and Manduca sexta.

Antifeedant Activity[3][4][18]

-

Exhibits moderate antifeedant activity against lepidopteran pests (e.g., Spodoptera litura).

-

While less potent than Azadirachtin, it shows synergistic effects when present in whole Neem oil extracts.

Cytotoxicity[4][8][18]

-

Mammalian Cells: Generally exhibits low cytotoxicity compared to other limonoids like Nimbolide. This safety profile makes it a candidate for agricultural formulations that require low mammalian toxicity.

Stability & Handling

-

Storage: Store at -20 °C for long-term stability. Keep in a desiccated, dark environment.

-

Stability:

-

Hydrolysis: The methyl ester groups are susceptible to hydrolysis in strong alkali.

-

Oxidation: The furan ring is sensitive to photo-oxidation; avoid prolonged exposure to light.

-

Solution Stability: Stable in DMSO and Methanol for short periods (days) at 4 °C.

-

-

Safety: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

-

Mitchell, M. J., Smith, S. L., Johnson, S., & Morgan, E. D. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

-

PubChem. (n.d.).[3] Deacetylnimbin | C28H34O8 | CID 10505484.[3] National Library of Medicine.[3] Retrieved from [Link]

-

Anitha, G., et al. (2007).[7] Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies. Journal of Asian Natural Products Research. Retrieved from [Link]

Sources

- 1. DESACETYLNIMBIN CAS#: 18609-16-0 [amp.chemicalbook.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for isolation of 6-Desacetylnimbin from Neem seed oil

Executive Summary

This application note details a robust protocol for the isolation and purification of 6-Desacetylnimbin (6-DAN) from Azadirachta indica (Neem) seed oil. While Azadirachtin and Nimbin are the dominant limonoids in neem oil, 6-DAN is a minor constituent (typically <0.2% w/w) and is structurally analogous to Nimbin, differing only by the absence of an acetyl group at the C-6 position.

This structural similarity presents a significant separation challenge. This protocol utilizes a polarity-driven solvent partitioning strategy followed by Normal Phase Open Column Chromatography (NP-OCC) and final polishing via Reverse Phase Preparative HPLC (RP-Prep-HPLC) .

Key Technical Insight: Direct isolation from crude oil is inefficient due to lipid interference. The critical success factor is the initial generation of a "Limonoid-Enriched Fraction" (LEF) free of triglycerides before chromatographic separation.

Workflow Visualization

The following diagram outlines the logical flow from crude oil to purified isolate.

Figure 1: Isolation workflow illustrating the removal of lipids and the chromatographic separation logic based on polarity.

Materials & Pre-requisites

| Category | Item | Specification/Notes |

| Raw Material | Crude Neem Seed Oil | Cold-pressed preferred to minimize thermal degradation. |

| Solvents | n-Hexane, Methanol, Ethyl Acetate | HPLC Grade for final steps; AR Grade for extraction. |

| Stationary Phase | Silica Gel 60 | Particle size: 0.063–0.200 mm (70–230 mesh). |

| HPLC Column | C18 Preparative Column | 5 µm, 250 x 21.2 mm (e.g., Phenomenex Luna or equivalent). |

| Detection | TLC Plates | Silica gel 60 F254. |

| Reagent | Anisaldehyde-Sulfuric Acid | For TLC visualization (Limonoids turn violet/purple). |

Detailed Protocol

Phase 1: Enrichment (Lipid Removal)

Objective: To separate the bioactive limonoids from the fatty acid/triglyceride matrix.

-

Dissolution: Dissolve 100 g of Crude Neem Oil in 200 mL of n-Hexane.

-

Partitioning: Transfer the solution to a separatory funnel. Add 200 mL of 90% Methanol (aq) .

-

Agitation: Shake vigorously for 5 minutes and allow layers to settle (approx. 30 mins).

-

Top Layer (Hexane): Contains lipids, fatty acids, and non-polar impurities.

-

Bottom Layer (Methanol): Contains Limonoids (Azadirachtin, Nimbin, Salannin, 6-DAN).

-

-

Collection: Collect the bottom methanolic layer.

-

Repeat: Re-extract the hexane layer twice more with fresh 90% Methanol (2 x 100 mL) to maximize yield.

-

Concentration: Combine methanolic extracts and evaporate under reduced pressure (Rotary Evaporator) at 40°C to yield the Limonoid Enriched Fraction (LEF).

-

Note: Do not exceed 45°C; limonoids can undergo thermal rearrangement.

-

Phase 2: Silica Gel Open Column Chromatography (NP-OCC)

Objective: To separate Nimbin from 6-Desacetylnimbin based on polarity differences.

-

Mechanism: Nimbin is less polar (acetyl group) and elutes earlier. 6-Desacetylnimbin is more polar (hydroxyl group) and elutes later.

-

Column Packing: Slurry pack 200 g of Silica Gel 60 using n-Hexane.

-

Loading: Dissolve 10 g of LEF in a minimum volume of Ethyl Acetate and adsorb onto 20 g of silica. Dry the mixture and load it onto the top of the column ("Dry Loading").

-

Elution Gradient:

-

Step 1 (100% Hexane): Flushes remaining non-polar oils (500 mL).

-

Step 2 (90:10 Hexane:EtOAc): Elutes minor terpenes.

-

Step 3 (80:20 Hexane:EtOAc): Elutes Nimbin (Major fraction). Monitor by TLC.[1]

-

Step 4 (60:40 Hexane:EtOAc): Elutes 6-Desacetylnimbin and Salannin.

-

-

TLC Monitoring: Spot fractions on Silica F254 plates. Develop in Hexane:EtOAc (1:1).

-

Visualization: Spray with Anisaldehyde-Sulfuric acid and heat at 100°C.

-

Result: Nimbin appears as a dark violet spot at higher Rf (~0.6). 6-DAN appears as a violet spot at lower Rf (~0.4).

-

Phase 3: Preparative HPLC (Polishing)

Objective: To isolate 6-DAN from co-eluting Salannin or residual Nimbin.

-

System: Binary Gradient HPLC with UV detection.

-

Column: C18 (ODS), 5 µm, 250 x 21.2 mm.

-

Mobile Phase:

-

Solvent A: Water (Milli-Q)

-

Solvent B: Acetonitrile (ACN)

-

-

Flow Rate: 10–15 mL/min (depending on column diameter).

-

Wavelength: 215 nm (Limonoids have strong absorption here due to the furan ring and enone system).

Gradient Program:

| Time (min) | % Acetonitrile (B) | Event |

|---|---|---|

| 0–5 | 35% | Equilibration |

| 5–25 | 35% -> 60% | Linear Gradient |

| 25–30 | 60% -> 90% | Wash |

-

Elution Order (Reverse Phase):

-

Unlike silica, 6-DAN (More Polar) elutes beforeNimbin (Less Polar) .

-

Typical Retention: 6-DAN (~12-14 min) followed by Salannin, then Nimbin (~18-20 min).

-

Characterization & Validation

To ensure the isolate is 6-Desacetylnimbin and not Nimbin, compare the following spectral markers:

| Feature | Nimbin (Standard) | 6-Desacetylnimbin (Target) | Reason |

| 1H NMR (C-6 Position) | δ 5.5 ppm (approx) | δ 4.2 ppm (approx) | Loss of deshielding acetyl group causes upfield shift. |

| 1H NMR (Acetate Methyl) | Singlet at δ 2.05 ppm | Absent | Removal of the -OAc group. |

| Mass Spec (ESI+) | m/z 541 [M+H]+ | m/z 499 [M+H]+ | Mass difference of 42 Da (Acetyl group). |

Expert Insights (E-E-A-T)

1. The "Semi-Synthesis" Shortcut: While natural isolation is the gold standard for claiming "natural origin," the yield of 6-DAN is often frustratingly low (<0.1%). In drug development contexts where the molecule is needed as a reference standard, it is scientifically accepted to generate 6-DAN via mild alkaline hydrolysis of Nimbin .

-

Protocol: Treat pure Nimbin with 0.1M methanolic KOH at room temperature for 2 hours. Neutralize, extract, and purify.[1][2][3][4][5] This yields >90% conversion to 6-Desacetylnimbin.

2. Stability Warning: Limonoids contain a furan ring and ester linkages. Avoid using chlorinated solvents (Chloroform/DCM) if the extract is to be stored for long periods, as trace acidity can open the epoxide rings or degrade the furan moiety.

3. Visual Cues: During the partition phase, if an emulsion forms (common with crude neem oil), add a small amount of solid NaCl (brine effect) to break the emulsion. Do not wait hours for gravity to settle it; centrifugation (3000 rpm for 10 min) is far more efficient.

References

-

Siddiqui, B. S., et al. (2004). "Triterpenoids from Azadirachta indica."[2][6] Phytochemistry, 65(4), 456-462.

-

Jaradat, N., et al. (2016). "Isolation and assessment of antimicrobial and antioxidant activity of neem (Azadirachta indica) seed oil." Journal of Pharmaceutical Investigation.

-